

How to dissolve and prepare AM6545 for experiments

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Compound of Interest		
Compound Name:	AM6545	
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Application Notes and Protocols for AM6545

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a potent, selective, and peripherally restricted cannabinoid receptor 1 (CB1) neutral antagonist.[1][2][3][4][5] It exhibits high affinity for the CB1 receptor (Ki = 1.7 nM) with over 300-fold selectivity over the CB2 receptor (Ki = 523 nM).[2][5][6] Unlike inverse agonists, AM6545 does not alter the basal activity of the CB1 receptor, as it has no effect on cAMP levels in transfected cells.[2][5][6] Its limited brain penetration makes it an attractive candidate for therapeutic applications targeting peripheral CB1 receptors, potentially avoiding the central nervous system side effects associated with earlier generations of CB1 antagonists.[1][2][3][4] [5][7][8] These application notes provide detailed protocols for the dissolution and preparation of AM6545 for various experimental settings.

Data Presentation: Solubility and Storage

AM6545 is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[9] Proper storage and handling are crucial to maintain its stability and ensure reliable experimental outcomes.



Solvent	Solubility	Storage of Stock Solution
DMSO	≥ 100 mg/mL (179.71 mM)[1]	-20°C for up to 1 month[1][10]
~10 mg/mL[9][11]	-80°C for up to 6 months[1][10]	
Dimethylformamide (DMF)	~10 mg/mL[3][9][11]	
DMSO:PBS (pH 7.2) (1:2)	~0.3 mg/mL[3][9]	Not recommended for more than one day[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.49 mM)[1]	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.49 mM)[1]	_
4% DMSO, 1% Tween 80 in physiological saline	Used as a vehicle for in vivo injections[2]	
1:1:8 DMSO:Tween 80:Saline	Used as a vehicle for in vivo injections[12]	
45% 2-hydroxypropyl-β- cyclodextrin (2-HPBCD) in sterile water	1 mg/mL[2]	_

Note: The hygroscopic nature of DMSO can affect solubility; it is recommended to use newly opened DMSO.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous solutions, it is best to first dissolve **AM6545** in DMSO and then dilute with the aqueous buffer of choice.[9] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[1][10]

Experimental Protocols In Vitro Stock Solution Preparation (10 mM in DMSO)

Materials:

- AM6545 powder
- Dimethyl sulfoxide (DMSO), anhydrous



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of AM6545 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
 For example, for 1 mg of AM6545 (MW: 556.46 g/mol), add 179.7 μL of DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
- Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][10]

In Vivo Formulation for Intraperitoneal (i.p.) Injection

Method 1: PEG300 and Tween-80 Formulation[1]

Materials:

- AM6545 stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- · Sterile tubes

Procedure (for a final concentration of 2.5 mg/mL):



- Prepare a 25 mg/mL stock solution of AM6545 in DMSO.
- In a sterile tube, add 100 μL of the 25 mg/mL AM6545 stock solution.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- The final concentration of **AM6545** will be 2.5 mg/mL.

Method 2: Corn Oil Formulation[1]

Materials:

- AM6545 stock solution in DMSO
- Corn oil
- Sterile tubes

Procedure:

- Prepare a stock solution of AM6545 in DMSO.
- Add the required volume of the AM6545 stock solution to a sterile tube.
- Add corn oil to achieve the desired final concentration, ensuring the final DMSO concentration is 10%.
- Vortex thoroughly to create a uniform suspension.

Method 3: Tween 80 and Saline Formulation[2][12]

Materials:

• AM6545 powder



- DMSO
- Tween-80
- Physiological saline (0.9% NaCl)
- Sterile tubes

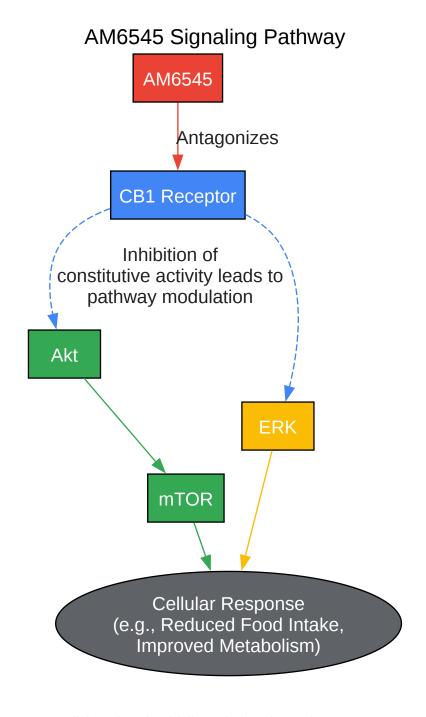
Procedure:

- Dissolve AM6545 in DMSO to create a concentrated stock solution.
- In a separate sterile tube, prepare the vehicle by mixing Tween-80 and physiological saline. A common ratio is 1:1:8 of DMSO:Tween 80:Saline[12] or 4% DMSO, 1% Tween 80 in saline.[2]
- Add the appropriate volume of the AM6545 stock solution to the vehicle to achieve the desired final concentration for injection.

Mandatory Visualizations Signaling Pathways

AM6545, as a CB1 receptor antagonist, modulates several downstream signaling pathways. In various tissues, it has been shown to influence the Akt-mTOR and ERK pathways.[1][13]





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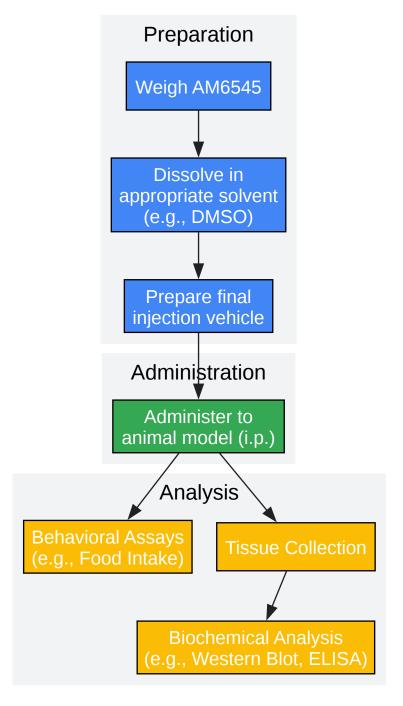
Caption: **AM6545** antagonizes the CB1 receptor, modulating downstream Akt-mTOR and ERK signaling.

Experimental Workflow

A typical workflow for an in vivo experiment using **AM6545** involves preparation of the compound, administration to the animal model, and subsequent analysis.



In Vivo Experimental Workflow for AM6545



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Caption: Workflow for in vivo experiments with AM6545 from preparation to analysis.



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